5-Bromo-4-chloro-3-indolyl phosphate

Description

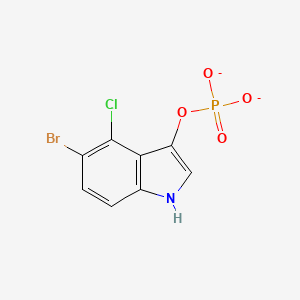

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClNO4P-2 |

|---|---|

Molecular Weight |

324.45 g/mol |

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

InChI |

InChI=1S/C8H6BrClNO4P/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H2,12,13,14)/p-2 |

InChI Key |

QRXMUCSWCMTJGU-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-4-chloro-3-indolyl Phosphate (BCIP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indolyl phosphate (BCIP), also known as X-phosphate, is a synthetic chromogenic substrate widely utilized for the sensitive colorimetric detection of alkaline phosphatase (AP) activity.[1][2][3] Its application is pivotal in various molecular biology techniques, including immunoblotting (Western, Southern, and Northern blotting), in situ hybridization, and immunohistochemistry.[1][4][5] BCIP is frequently used in conjunction with nitro blue tetrazolium chloride (NBT) to produce a stable, insoluble dark blue to purple precipitate, enabling the visualization of the target molecule.[1][6][7]

Chemical and Physical Properties

BCIP is commercially available in different salt forms, primarily as a disodium salt or a p-toluidine salt. The choice of salt affects its solubility, with the disodium salt being soluble in water and the p-toluidine salt being soluble in dimethylformamide (DMF).[8]

| Property | Value | Salt Form | Reference |

| Chemical Formula | C₈H₆BrClNO₄P | (Acid form) | [1] |

| C₈H₄BrClNNa₂O₄P | Disodium salt | [9] | |

| C₁₅H₁₅BrClN₂O₄P | p-Toluidine salt | [10] | |

| Molar Mass | 326.47 g·mol⁻¹ | (Acid form) | [1] |

| 370.43 g·mol⁻¹ | Disodium salt | [11] | |

| 433.62 g·mol⁻¹ | p-Toluidine salt | [10] | |

| Appearance | White to slightly yellowish microcrystalline powder | p-Toluidine salt | [12] |

| Colorless | (Acid form) | [1] | |

| Solubility | Soluble in water (50 mg/mL) | Disodium salt | [5] |

| Insoluble in dimethylformamide (DMF) | Disodium salt | [5] | |

| Soluble in dimethylformamide (DMF) | p-Toluidine salt | [8] | |

| Storage Conditions | -20°C, protected from light and moisture | Disodium salt | |

| +2 to +8°C, dry and protected from light | p-Toluidine salt | [12] |

Mechanism of Action: The BCIP/NBT System

The detection of alkaline phosphatase activity using BCIP is a multi-step enzymatic reaction. When combined with NBT, the system provides enhanced sensitivity and a distinct color precipitate.

-

Hydrolysis of BCIP: Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the BCIP molecule. This dephosphorylation reaction yields 5-bromo-4-chloro-3-indoxyl.[1]

-

Dimerization and Oxidation: The resulting 5-bromo-4-chloro-3-indoxyl is unstable and undergoes oxidation and dimerization in the presence of an oxidizing agent, such as atmospheric oxygen or, more efficiently, NBT. This process forms a blue indigo dye precipitate (5,5′-dibromo-4,4′-dichloro-indigo).[1][8]

-

Reduction of NBT: Simultaneously, NBT is reduced by the hydrogen ions released during the dimerization of the indoxyl molecule. This reduction converts the soluble, lightly colored NBT into an insoluble, intensely colored dark blue to purple diformazan precipitate.[1][13] The combination of the blue indigo dye and the dark blue/purple diformazan results in a strong, easily detectable signal at the site of enzymatic activity.

Experimental Protocols

Western Blotting with BCIP/NBT Detection

This protocol outlines a general procedure for the colorimetric detection of proteins on a Western blot using a BCIP/NBT substrate.

-

Blocking: Following protein transfer to a nitrocellulose or PVDF membrane, block non-specific binding sites by incubating the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T)) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[14]

-

Washing: Repeat the washing step as described in step 3 to remove unbound secondary antibody.

-

Equilibration: Briefly wash the membrane with an alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5) to prepare it for the substrate.

-

Substrate Incubation: Prepare the BCIP/NBT working solution according to the manufacturer's instructions. A common preparation involves adding approximately 33 µL of a 50 mg/mL BCIP stock solution and 330 µL of a 10 mg/mL NBT stock solution to 10 mL of alkaline phosphatase buffer.[15] Incubate the membrane in the substrate solution in the dark at room temperature.[1]

-

Color Development: Monitor the development of the blue/purple precipitate. The reaction typically takes 5 to 30 minutes.[12][14]

-

Stopping the Reaction: Once the desired signal intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.[14]

-

Drying and Imaging: Air dry the membrane and document the results by scanning or photography.

Immunohistochemistry (IHC) with BCIP/NBT Detection

This protocol provides a general workflow for detecting antigens in tissue sections using BCIP/NBT.

-

Deparaffinization and Rehydration: For paraffin-embedded tissues, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform antigen retrieval if necessary, using either heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER).

-

Blocking Endogenous Enzymes: If necessary, block endogenous alkaline phosphatase activity, for example, by treating with levamisole.[12]

-

Blocking Non-specific Binding: Block non-specific protein binding by incubating the slides with a blocking solution (e.g., normal serum from the species of the secondary antibody) for 30 minutes.[12]

-

Primary Antibody Incubation: Incubate the slides with the primary antibody at the optimal dilution for 1 hour at room temperature in a humidified chamber.

-

Washing: Rinse the slides with a wash buffer (e.g., TBS).

-

Secondary Antibody Incubation: Apply the alkaline phosphatase-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[12]

-

Washing: Repeat the washing step.

-

Substrate Application: Apply the ready-to-use BCIP/NBT substrate solution to the tissue section and incubate until the desired level of staining is achieved (typically 5-20 minutes).[16]

-

Stopping the Reaction: Stop the color development by immersing the slides in distilled water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear counterstain if desired.

-

Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and clear in xylene before coverslipping with a permanent mounting medium.

Applications in Research and Development

The BCIP/NBT system is a robust and cost-effective method for the visualization of proteins and nucleic acids.[7]

-

Western Blotting: Widely used for the detection of specific proteins in complex mixtures.

-

Immunohistochemistry (IHC): Allows for the localization of specific antigens within tissue sections, providing valuable spatial information.

-

In Situ Hybridization (ISH): Enables the detection of specific DNA or RNA sequences within cells or tissues.

-

ELISA: While less common than soluble substrates for quantitative assays, BCIP/NBT can be used in dot-blot formats of ELISAs.

The stability of the final precipitate makes it ideal for applications requiring long-term storage of results.[7]

Conclusion

This compound, particularly when used in combination with NBT, remains a cornerstone for the colorimetric detection of alkaline phosphatase in a multitude of molecular biology applications. Its reliability, high sensitivity, and the stability of the resulting precipitate ensure its continued relevance in both research and diagnostic laboratories. Understanding the underlying chemical principles and adhering to optimized protocols are crucial for obtaining clear and reproducible results.

References

- 1. bosterbio.com [bosterbio.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. This compound disodium salt, 98% | Fisher Scientific [fishersci.ca]

- 6. woongbee.com [woongbee.com]

- 7. Colorimetric substrate NBT/BCIP for Western Blot Clinisciences [clinisciences.com]

- 8. nacalai.com [nacalai.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound, p-toluidine salt | C15H15BrClN2O4P | CID 81059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound disodium salt, 98% 250 mg | Buy Online [thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Immunodetection Using BCIP/NBT Substrate [sigmaaldrich.com]

- 15. genbiotech.net [genbiotech.net]

- 16. vectorlabs.com [vectorlabs.com]

5-Bromo-4-chloro-3-indolyl Phosphate (BCIP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indolyl phosphate (BCIP), often referred to as X-Phos, is a widely utilized chromogenic substrate for the enzyme alkaline phosphatase (AP). Its ability to form a distinct, insoluble colored precipitate upon enzymatic dephosphorylation makes it an invaluable tool in various molecular biology and histochemical applications. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key applications of BCIP, complete with detailed experimental protocols and visual workflows.

Core Chemical and Physical Properties

BCIP is commercially available in different salt forms, primarily as a disodium salt and a p-toluidine salt, which exhibit different solubility properties. The choice of salt depends on the desired solvent for stock solutions.

| Property | This compound (General) | This compound disodium salt | This compound p-toluidine salt |

| Molecular Formula | C₈H₆BrClNO₄P | C₈H₄BrClNNa₂O₄P | C₁₅H₁₅BrClN₂O₄P |

| Molar Mass | 326.47 g·mol⁻¹[1] | 370.43 g/mol | 433.62 g/mol [2] |

| Appearance | White to slightly yellowish microcrystalline powder[3] | White to off-white powder | White to light yellow powder[4] |

| Solubility | - | Soluble in water (20-50 mg/mL)[5], insoluble in DMF | Soluble in DMF (20 mg/mL), insoluble in water |

| Storage Conditions | Store at -20°C, protected from light and moisture[6] | Store at -20°C, protected from light and moisture | Store at -20°C, protected from light and moisture[6] |

| Purity (HPLC) | - | ≥98%[7] | ≥98.0%[4] |

Mechanism of Action: The BCIP/NBT Reaction

BCIP serves as a substrate for alkaline phosphatase. The enzymatic reaction, typically performed in the presence of Nitro Blue Tetrazolium (NBT), leads to the formation of a stable, colored precipitate. NBT acts as an oxidant, accepting electrons from the intermediate product of the BCIP reaction, which enhances the color formation.

The reaction proceeds as follows:

-

Alkaline phosphatase cleaves the phosphate group from BCIP, yielding 5-bromo-4-chloro-3-indoxyl.

-

This intermediate product is unstable and undergoes oxidation.

-

In the presence of NBT, the oxidized indoxyl species reduces NBT to an insoluble, dark-blue to purple diformazan precipitate.[1][8]

-

Simultaneously, two molecules of the oxidized indoxyl can dimerize to form 5,5'-dibromo-4,4'-dichloro-indigo, which is also a blue precipitate.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, p-toluidine salt | C15H15BrClN2O4P | CID 81059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. custombiotech.roche.com [custombiotech.roche.com]

- 4. This compound p-toluidine salt (BCIP) - Guangzhou Yaoguang Technology Co., Ltd. [btofuture.com]

- 5. This compound disodium salt, 5 g, CAS No. 102185-33-1 | For Alkaline Phosphatase (AP) | Substrates for Immunodetection | Cell Analysis | Cell Biology | Life Science | Carl ROTH - International [carlroth.com]

- 6. goldbio.com [goldbio.com]

- 7. This compound = 98 HPLC 102185-33-1 [sigmaaldrich.com]

- 8. mpbio.com [mpbio.com]

The Chromogenic Workhorse: A Technical Guide to BCIP in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology, the detection and visualization of specific proteins and nucleic acid sequences are fundamental to discovery and diagnostics. Among the arsenal of available techniques, chromogenic detection systems remain a robust, reliable, and cost-effective choice. At the heart of many of these assays is 5-Bromo-4-chloro-3-indolyl phosphate (BCIP), a synthetic substrate that, in the presence of the enzyme alkaline phosphatase (AP), initiates a cascade reaction culminating in a vivid, localized color precipitate. This technical guide provides an in-depth exploration of the discovery and history of BCIP, its mechanism of action, and detailed protocols for its application in key molecular biology techniques.

Discovery and History: From Histochemistry to Modern Blotting

The utility of BCIP is rooted in the broader field of enzyme histochemistry, which emerged from the work of pioneers like François-Vincent Raspail in the 1820s, who first applied chemical principles to microscopic tissue examination[1]. The core principle of enzyme histochemistry is to use an enzyme's specific catalytic activity to generate a detectable signal at the site of the enzyme, thereby revealing the location of a target molecule.

Alkaline phosphatase was identified as a useful enzyme for such applications due to its widespread use as a reporter molecule conjugated to antibodies and other probes[2][3]. The development of chromogenic substrates was a pivotal advancement, allowing for direct visualization with standard light microscopy. While the exact date and discoverer of BCIP's synthesis are not prominently documented in the readily available historical literature, its use became widespread with the popularization of techniques like Western blotting and immunohistochemistry.

The combination of BCIP with a tetrazolium salt, most commonly Nitro Blue Tetrazolium (NBT), was a significant step forward. This dual-component system dramatically enhances sensitivity, producing an intense, insoluble dark blue-purple diformazan precipitate that provides sharp localization and a strong signal[4][5]. This BCIP/NBT system became a workhorse in research labs for its sensitivity and the stability of the resulting precipitate, which does not readily fade upon exposure to light[6]. Its adoption in various blotting and in-situ hybridization techniques has made it an indispensable tool for researchers for several decades[7][8].

The BCIP/NBT Reaction Pathway

The detection of alkaline phosphatase using BCIP/NBT is a two-stage enzymatic and chemical reaction. The process provides a robust amplification of the signal, as a single enzyme molecule can process many substrate molecules.

-

Enzymatic Hydrolysis of BCIP : Alkaline phosphatase catalyzes the removal of the phosphate group from the BCIP molecule. This hydrolysis reaction yields a reactive 5-bromo-4-chloro-3-indoxyl intermediate[2][9].

-

Oxidative Dimerization and NBT Reduction : The 5-bromo-4-chloro-3-indoxyl intermediate is unstable and undergoes rapid oxidation. In the presence of NBT, the intermediate reduces the soluble, yellowish NBT into an insoluble, dark-blue/purple NBT-diformazan precipitate. Simultaneously, the indoxyl intermediate dimerizes to form 5,5'-dibromo-4,4'-dichloro-indigo, which is also a blue precipitate[5][9][10]. The combination of these two colored products results in the intense and sharply localized signal characteristic of the BCIP/NBT system.

The following diagram illustrates the enzymatic reaction and subsequent chromogenic development:

References

- 1. researchgate.net [researchgate.net]

- 2. The Alkaline Phosphatase Substrateï¼PNPP/BCIP/NBT [yacooscience.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Noncompetitive Chromogenic Lateral-Flow Immunoassay for Simultaneous Detection of Microcystins and Nodularin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - US [thermofisher.com]

- 6. 使用BCIP / NBT底物进行免疫检测 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. biocompare.com [biocompare.com]

- 9. researchgate.net [researchgate.net]

- 10. nacalai.com [nacalai.com]

An In-depth Technical Guide to the BCIP/NBT Chromogenic Substrate System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) and Nitro Blue Tetrazolium (NBT) reaction principle, a widely utilized chromogenic substrate system for the detection of alkaline phosphatase (AP) activity in a variety of molecular biology applications. This document details the core biochemical reaction, provides quantitative insights, outlines detailed experimental protocols, and offers visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Reaction Principle

The BCIP/NBT system is a sensitive method for visualizing the location of an alkaline phosphatase enzyme. The reaction cascade involves two key components: BCIP, the substrate for alkaline phosphatase, and NBT, a chromogenic oxidant. The process unfolds in a two-step enzymatic and chemical reaction sequence.

Initially, alkaline phosphatase catalyzes the hydrolysis of BCIP by removing its phosphate group. This dephosphorylation event yields a highly reactive intermediate, 5-bromo-4-chloro-3-indoxyl. Subsequently, this intermediate undergoes oxidation and dimerization. In this process, NBT acts as an oxidizing agent and is concurrently reduced. This reduction of NBT leads to the formation of a highly colored, insoluble dark blue to purple diformazan precipitate.[1][2][3][4] The dimerization of the indoxyl intermediate also contributes to the formation of an indigo dye, further intensifying the colored product.[2][3] This insoluble precipitate marks the precise location of the alkaline phosphatase activity on a membrane or in a tissue sample. The reaction proceeds at a steady rate, which allows for controlled development of the signal.[2] The resulting dark precipitate is stable and does not fade when exposed to light, making it ideal for documentation.[1][5]

Quantitative Data Summary

| Parameter | Value / Observation | Application Context | Source(s) |

| Detection Sensitivity | Can detect antigen levels between 0.5 - 2.0 ng. In some optimized protocols, as little as 0.2 µg of protein was detected. | Dot Blot, Western Blot | [3][6] |

| Typical Incubation Time | 5 - 30 minutes. Can be extended up to 24 hours for increased sensitivity. | Western Blot, IHC, ISH | [1][7] |

| Optimal pH | The reaction is most effective under alkaline conditions, with buffers typically adjusted to pH 9.5-9.6. | General | [1] |

| Reagent Stability | BCIP/NBT solutions are highly stable, with no significant change in sensitivity for lots manufactured over a three-year period. The system is equally stable at room temperature and 4°C. Ready-to-use solutions can be stable for up to 4 years when stored in the dark at 2-8°C. | Reagent Storage | [5][6] |

| Precipitate Stability | The resulting dark blue/purple precipitate is very stable and does not fade upon exposure to light. | Post-Staining | [1][5] |

| Signal Optimization | Signal intensity increases with incubation time but may begin to fade after extended periods (e.g., 30 minutes in one study), leading to a decrease in the signal-to-noise ratio. | ELISA | [8] |

Experimental Protocols

Detailed methodologies for the application of the BCIP/NBT substrate system in Western Blotting, Immunohistochemistry (IHC), and in situ Hybridization (ISH) are provided below.

Western Blotting

This protocol outlines the steps for the chromogenic detection of proteins on a membrane following Western transfer.

Materials:

-

Membrane with transferred proteins (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS)

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

Tris-Buffered Saline (TBS)

-

TBS with Tween-20 (TBS/TWEEN)

-

BCIP/NBT substrate solution (commercially available or prepared fresh)

-

Distilled water

Procedure:

-

Blocking: Following protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer or TBS/TWEEN, for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the membrane four times for 5 minutes each with TBS/TWEEN to remove unbound primary antibody.[1]

-

Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody, diluted according to the manufacturer's instructions (e.g., 1:30,000), for 1 hour at room temperature.[1]

-

Final Washes: Wash the membrane four times for 5 minutes each with TBS to remove unbound secondary antibody.[1]

-

Substrate Incubation: Add the ready-to-use BCIP/NBT solution to the membrane, ensuring it is fully covered. Incubate at room temperature for 10-30 minutes, or until the desired band intensity is achieved. It is advisable to perform this step in the dark to minimize background.[9]

-

Stopping the Reaction: To stop the color development, wash the membrane with several changes of distilled water.[1]

-

Drying and Storage: Air dry the membrane and store it in the dark.[1]

Immunohistochemistry (IHC)

This protocol describes the use of BCIP/NBT for the visualization of antigens in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Deparaffinization and rehydration solutions (e.g., xylene, graded ethanol)

-

Antigen retrieval buffer (if necessary)

-

Endogenous enzyme blocking solution (e.g., levamisole for endogenous AP, except for intestinal AP)

-

Protein blocking solution (e.g., normal serum)

-

Primary antibody

-

Biotinylated secondary antibody

-

Streptavidin-Alkaline Phosphatase conjugate

-

Wash buffer (e.g., TBS)

-

BCIP/NBT substrate solution

-

Counterstain (e.g., Nuclear Fast Red)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: If required for the target antigen, perform heat-induced or enzymatic antigen retrieval.

-

Blocking: To inhibit endogenous alkaline phosphatase activity, treat sections with levamisole (2 mM), if necessary. Then, block non-specific protein binding by incubating with a protein block for 5-10 minutes.[10]

-

Primary Antibody Incubation: Apply the primary antibody and incubate according to the manufacturer's protocol (e.g., 30 minutes at room temperature).[11]

-

Washing: Wash the slides four times in buffer.[10]

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 10 minutes at room temperature.[10]

-

Washing: Wash the slides as in step 5.

-

Streptavidin-AP Incubation: Apply the streptavidin-AP conjugate and incubate for 10 minutes at room temperature.[10]

-

Washing: Rinse the slides four times in buffer.[10]

-

Substrate Incubation: Apply the BCIP/NBT chromogen solution and incubate for 5-15 minutes at room temperature, or until the desired stain intensity is achieved.[10]

-

Counterstaining and Mounting: Counterstain the sections if desired and mount with an aqueous mounting medium.

In situ Hybridization (ISH)

This protocol provides a general outline for the detection of nucleic acid probes using a DIG-labeled system and BCIP/NBT.

Materials:

-

Tissue sections or whole mounts

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled nucleic acid probe

-

Wash buffers (e.g., MABT)

-

Blocking solution

-

Anti-DIG-AP antibody

-

AP buffer (e.g., 100mM Tris pH 9.5, 100mM NaCl, 50mM MgCl2, 0.10% Tween 20)

-

BCIP/NBT substrate solution

Procedure:

-

Hybridization: Hybridize the sample with the DIG-labeled probe, typically overnight at an elevated temperature (e.g., 65°C).[12]

-

Post-Hybridization Washes: Perform a series of stringent washes to remove the unbound probe.[12]

-

Blocking: Incubate the sample in a blocking solution for at least 1 hour to prevent non-specific antibody binding.[12]

-

Antibody Incubation: Incubate with an anti-DIG-AP antibody, for instance, overnight at 4°C.[12]

-

Washing: Wash thoroughly to remove the unbound antibody conjugate.[12]

-

Equilibration: Equilibrate the sample in an alkaline phosphatase buffer (pH 9.5).[13]

-

Substrate Incubation: Incubate the sample in the BCIP/NBT developing solution in the dark. The development time can range from 2 hours to overnight, depending on the abundance of the target transcript.[12]

-

Stopping the Reaction: Stop the reaction by washing with buffer.

-

Post-Fixation and Mounting: Samples can be post-fixed and mounted for microscopy.

Conclusion

The BCIP/NBT substrate system remains a cornerstone for the sensitive and reliable detection of alkaline phosphatase in a multitude of research and diagnostic applications. Its ability to produce a stable, high-contrast, and insoluble precipitate at the site of enzymatic activity ensures its continued utility in Western blotting, immunohistochemistry, and in situ hybridization. While a comprehensive set of quantitative kinetic data is not widely published, the operational parameters and performance characteristics outlined in this guide provide a solid foundation for the successful implementation and optimization of this robust detection method. By understanding the core reaction principle and adhering to detailed protocols, researchers can effectively leverage the BCIP/NBT system to generate high-quality, reproducible data.

References

- 1. kementec.com [kementec.com]

- 2. researchgate.net [researchgate.net]

- 3. nacalai.com [nacalai.com]

- 4. The Alkaline Phosphatase Substrateï¼PNPP/BCIP/NBT [yacooscience.com]

- 5. BCIP/NBT | Intense blue/purple precipitate| Very Stable [kementec.com]

- 6. seracare.com [seracare.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]

- 11. Quantification and comparison of bone-specific alkaline phosphatase with two methods in normal and paget’s specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scrippslabs.com [scrippslabs.com]

- 13. biocompare.com [biocompare.com]

The Solubility of 5-Bromo-4-chloro-3-indolyl Phosphate (BCIP) Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of various 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) salts, which are pivotal chromogenic substrates in a multitude of molecular biology applications. Understanding the solubility of these compounds is critical for the preparation of stable, effective substrate solutions used in techniques such as Western blotting, immunohistochemistry (IHC), and enzyme-linked immunosorbent assays (ELISA).

Introduction to BCIP and its Applications

This compound (BCIP) is a synthetic substrate for the enzyme alkaline phosphatase (AP). Upon dephosphorylation by AP, BCIP is oxidized to form a blue-colored precipitate, 5,5'-dibromo-4,4'-dichloro-indigo. This reaction is often coupled with the reduction of nitro blue tetrazolium (NBT) to produce a more intense, insoluble purple formazan product, significantly enhancing the sensitivity of detection. This BCIP/NBT system is widely employed for the visualization of AP activity in various assays.[1]

Solubility of BCIP Salts

The solubility of BCIP is highly dependent on its salt form and the solvent used. The most commonly available forms are the p-toluidine salt and the disodium salt.

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for the most common BCIP salts in various solvents.

Table 1: Solubility of BCIP p-Toluidine Salt

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |

| Aqueous Buffers | Sparingly soluble | |

| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL |

Table 2: Solubility of BCIP Disodium Salt

| Solvent | Solubility | Reference(s) |

| Water | 50 mg/mL | [2][3] |

| Dimethylformamide (DMF) | Insoluble | [2][3] |

Note on BCIP Potassium Salt: Extensive literature searches did not yield specific solubility data for this compound potassium salt. This suggests that this particular salt form is less common or not widely commercially available. Researchers are advised to test solubility empirically if this specific salt is to be used. A related compound, 5-Bromo-4-chloro-3-indolyl sulfate potassium salt, is commercially available, but its solubility characteristics will differ from the phosphate salt.

Experimental Protocols

Detailed methodologies are crucial for the successful application of BCIP in various experimental contexts. The following are representative protocols for key applications.

Western Blotting with BCIP/NBT

This protocol outlines the colorimetric detection of an alkaline phosphatase-conjugated secondary antibody on a Western blot.

Materials:

-

BCIP p-toluidine salt or disodium salt

-

Nitro blue tetrazolium (NBT)

-

Dimethylformamide (DMF) or water (depending on the BCIP salt)

-

Alkaline Phosphatase (AP) Buffer: 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5

-

Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST)

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary antibody

-

AP-conjugated secondary antibody

Procedure:

-

Membrane Blocking: After protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Substrate Preparation:

-

BCIP Stock Solution:

-

NBT Stock Solution: Dissolve NBT in 70% DMF to a concentration of 50 mg/mL.

-

Working Substrate Solution: For 10 mL of AP buffer, add 66 µL of NBT stock solution and 33 µL of BCIP stock solution.[4] Use immediately.

-

-

Development: Incubate the blot in the Working Substrate Solution in the dark. Monitor the development of the purple precipitate.

-

Stopping the Reaction: Once the desired signal is achieved, stop the reaction by washing the membrane extensively with deionized water.

Immunohistochemistry (IHC) with BCIP/NBT

This protocol describes the detection of an antigen in tissue sections using an AP-conjugated antibody and BCIP/NBT.

Materials:

-

BCIP/NBT ready-to-use solution or individual components as for Western blotting

-

AP Buffer (as above)

-

Wash Buffer (e.g., PBS or TBS)

-

Blocking solution (e.g., normal serum from the secondary antibody host species)

-

Primary antibody

-

AP-conjugated secondary antibody

-

Counterstain (e.g., Nuclear Fast Red)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue slides.

-

Antigen Retrieval: Perform antigen retrieval if required for the specific antibody.

-

Blocking: Block endogenous peroxidase activity (if necessary) and non-specific binding sites with an appropriate blocking solution.

-

Primary Antibody Incubation: Incubate the slides with the primary antibody for the recommended time and temperature.

-

Washing: Wash the slides with Wash Buffer.

-

Secondary Antibody Incubation: Incubate with the AP-conjugated secondary antibody.

-

Washing: Wash the slides with Wash Buffer.

-

Development: Apply the BCIP/NBT substrate solution to the tissue sections and incubate in the dark until the desired color intensity is reached.

-

Stopping the Reaction: Stop the reaction by rinsing the slides with water.

-

Counterstaining: Counterstain the sections with a suitable counterstain.

-

Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and then mount with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) with BCIP

This protocol provides a general framework for a colorimetric ELISA using a soluble BCIP substrate.

Materials:

-

Soluble BCIP substrate (formulations are commercially available that remain soluble)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Capture antibody

-

Antigen standard and samples

-

Detection antibody (biotinylated)

-

Streptavidin-AP conjugate

-

Stop Solution (e.g., 2N H₂SO₄)

-

96-well microplate

Procedure:

-

Coating: Coat the microplate wells with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Streptavidin-AP Incubation: Add the Streptavidin-AP conjugate and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Incubation: Add the soluble BCIP substrate solution to each well and incubate in the dark at room temperature.

-

Signal Detection: Read the absorbance at the appropriate wavelength using a microplate reader. The development of a blue color indicates the presence of the target antigen.

-

Stopping the Reaction (Optional): If an endpoint assay is desired, add a stop solution and read the absorbance.

Visualizations

Signaling Pathway of BCIP/NBT Detection

The following diagram illustrates the enzymatic reaction and subsequent color formation in the BCIP/NBT system.

Caption: Enzymatic conversion of BCIP and NBT to colored precipitates.

Experimental Workflow for Western Blotting

This diagram outlines the major steps involved in a typical Western blotting experiment using BCIP/NBT for detection.

Caption: Workflow for colorimetric Western blot detection.

Logical Relationship of BCIP Salt Solubility

This diagram illustrates the general solubility characteristics of the common BCIP salts.

Caption: General solubility of common BCIP salts.

References

The Chemistry of Color: An In-depth Guide to BCIP-Mediated Precipitate Formation

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and diagnostics, the sensitive detection of target proteins is paramount. Among the various chromogenic substrates employed for this purpose, the combination of 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT) stands out for its robust and sensitive colorimetric reporting in techniques such as Western blotting, immunohistochemistry (IHC), and enzyme-linked immunosorbent assays (ELISA). This technical guide delves into the core mechanism of how BCIP, in conjunction with NBT, produces a distinct colored precipitate, providing a comprehensive resource for researchers and professionals in drug development.

The Core Mechanism: A Two-Step Enzymatic Cascade

The production of a colored precipitate by the BCIP/NBT system is a result of a two-step enzymatic reaction catalyzed by alkaline phosphatase (AP).[1][2] This enzyme is commonly conjugated to secondary antibodies or other detection reagents.

-

Enzymatic Cleavage of BCIP: The process is initiated when alkaline phosphatase encounters its substrate, BCIP. AP catalyzes the hydrolysis of the phosphate group from the BCIP molecule.[3][4] This enzymatic cleavage results in the formation of a highly reactive intermediate, 5-bromo-4-chloro-3-indolyl.[3][4]

-

Reduction of NBT and Precipitate Formation: The newly formed indolyl intermediate is a potent reducing agent. In the presence of NBT, it readily donates electrons to the tetrazolium salt.[3][4] This reduction of NBT leads to the formation of a highly insoluble, dark blue to purple diformazan precipitate.[5][6] Simultaneously, the indolyl intermediate, upon losing its electrons, undergoes oxidation and dimerization to form a blue-colored indigo precipitate.[3][4] The combination of the dark blue diformazan and the blue indigo contributes to the intense and stable colored precipitate observed at the site of the enzyme activity.[5]

Visualizing the Reaction Pathway

The intricate molecular transformations involved in the BCIP/NBT reaction can be visualized through the following signaling pathway diagram.

Caption: The BCIP/NBT reaction pathway.

Quantitative Data Summary

The efficiency and sensitivity of the BCIP/NBT system are influenced by several factors, including the concentration of the substrates and the reaction conditions. The following tables summarize key quantitative data for the application of BCIP/NBT in common immunoassays.

Table 1: Recommended Reagent Concentrations for Western Blotting

| Reagent | Stock Solution Concentration | Working Solution Concentration | Reference |

| BCIP | 50 mg/mL in 100% DMF | 0.15 mg/mL | [7][8] |

| NBT | 50 mg/mL in 70% DMF | 0.30 mg/mL | [7][8] |

| Alkaline Phosphatase Buffer | 100mM Tris-HCl (pH 9.0-9.5), 150mM NaCl, 1-5mM MgCl₂ | 1X | [8][9] |

Table 2: Performance Characteristics of the BCIP/NBT System

| Parameter | Value | Reference |

| Detection Limit (Western Blot) | ~0.5 - 2.0 ng of antigen | [10] |

| Typical Incubation Time (Western Blot) | 5 - 30 minutes | [1][11] |

| Typical Incubation Time (IHC) | 5 - 15 minutes | [12] |

| Precipitate Color | Dark blue to purple | [1][13] |

| Stability of Precipitate | High, resistant to fading upon light exposure | [14][15] |

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the use of BCIP/NBT in Western blotting and immunohistochemistry.

Western Blotting Protocol

This protocol outlines the key steps for the colorimetric detection of proteins on a membrane using BCIP/NBT.

Caption: A typical workflow for Western blotting using BCIP/NBT.

Methodology:

-

Blocking: Following protein transfer, block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 3.

-

Equilibration: Briefly wash the membrane with alkaline phosphatase buffer (100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂).

-

Color Development: Incubate the membrane in the freshly prepared BCIP/NBT substrate solution in the dark. Monitor the color development, which typically occurs within 5 to 30 minutes.[1]

-

Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing the membrane extensively with deionized water.[14]

Immunohistochemistry (IHC) Protocol

This protocol provides a general framework for the detection of antigens in tissue sections using BCIP/NBT.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Protocol for BCIP/NBT Alkaline Phosphatase Substrate Solution - IHC WORLD [ihcworld.com]

- 3. nacalai.com [nacalai.com]

- 4. researchgate.net [researchgate.net]

- 5. BCIP /NBT Purple Liquid Substrate System for Membranes Sigma [sigmaaldrich.com]

- 6. NBT/BCIP Ready-to-Use Tablets Protocol Troubleshooting [sigmaaldrich.com]

- 7. bio-rad.com [bio-rad.com]

- 8. BCIP/NBT Color Development Substrate (5-bromo-4-chloro-3-indolyl-phosphate/nitro blue tetrazolium) [worldwide.promega.com]

- 9. genbiotech.net [genbiotech.net]

- 10. seracare.com [seracare.com]

- 11. kementec.com [kementec.com]

- 12. Rabbit Specific AP/BCIP/NBT (ABC) Detection IHC Kit (ab128968) is not available | Abcam [abcam.com]

- 13. biocompare.com [biocompare.com]

- 14. Immunodetection Using BCIP/NBT Substrate [sigmaaldrich.com]

- 15. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Safe Handling and Use of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, detailed handling procedures, and experimental protocols for 5-Bromo-4-chloro-3-indolyl phosphate (BCIP), a widely used chromogenic substrate for the detection of alkaline phosphatase activity in various molecular biology applications. Adherence to these guidelines is crucial for ensuring laboratory safety and obtaining reliable experimental results.

Chemical and Physical Properties

This compound is commercially available in different salt forms, primarily as a disodium salt and a p-toluidine salt. The choice of salt affects its solubility and handling requirements.

| Property | This compound disodium salt | This compound p-toluidine salt |

| CAS Number | 102185-33-1 | 6578-06-9 |

| Molecular Formula | C₈H₄BrClNNa₂O₄P | C₁₅H₁₅BrClN₂O₄P |

| Molecular Weight | 370.43 g/mol | 433.62 g/mol |

| Appearance | White to light cream powder/solid | White to off-white powder |

| Solubility | Soluble in water | Soluble in dimethylformamide (DMF) |

Hazard Identification and Toxicology

The two common salt forms of BCIP have distinct hazard profiles, primarily due to the nature of their respective counter-ions.

Hazard Classification

| Salt Form | GHS Pictograms | Signal Word | Hazard Statements |

| Disodium Salt | No pictogram required | No signal word | None |

| p-Toluidine Salt | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritation |

Toxicological Data

Quantitative toxicological data for BCIP salts are limited. The toxicity of the p-toluidine salt is largely attributed to the p-toluidine moiety.

| Substance | Route | Species | Value | Reference |

| BCIP Disodium Salt | Oral | Rat | ATE > 2000 mg/kg | [1] |

| BCIP Disodium Salt | Dermal | - | ATE > 2000 mg/kg | [1] |

| p-Toluidine | Oral | Rat | LD50 = 336 mg/kg | [2] |

| p-Toluidine | Dermal | Rabbit | LD50 = 890 mg/kg | [2] |

ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage practices are essential to maintain the chemical's integrity and ensure user safety.

| Aspect | Guideline |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are typically -20°C or 2-8°C, depending on the specific product; always consult the manufacturer's instructions.[3][4][5] Protect from light and moisture.[3] Store away from incompatible materials such as strong oxidizing agents.[1] |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling BCIP, particularly the p-toluidine salt.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved). |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. Wear a lab coat or other protective clothing to prevent skin exposure. |

| Respiratory Protection | If dust is generated and exposure limits may be exceeded, use a NIOSH-approved N95 (or higher) particulate respirator. |

Experimental Protocols

BCIP is a substrate for alkaline phosphatase (AP) and is almost always used in combination with Nitro Blue Tetrazolium (NBT), which enhances the signal by producing an intense, insoluble dark blue/purple precipitate.

Alkaline Phosphatase Detection in Western Blotting

This protocol outlines the general steps for chromogenic detection on a Western blot membrane.

-

Blocking: Following protein transfer, block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBS-T).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

-

Washing: Repeat the washing step (Step 3) to remove unbound secondary antibody.

-

Equilibration: Briefly wash the membrane with AP buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5).

-

Substrate Incubation: Add the ready-to-use BCIP/NBT solution to the membrane, ensuring it is fully covered. Incubate at room temperature, protected from light, for 5-30 minutes, or until the desired band intensity is achieved.

-

Stop Reaction: Stop the color development by washing the membrane thoroughly with deionized water.

-

Drying and Imaging: Allow the membrane to air dry completely before imaging or storage.

Alkaline Phosphatase Detection in Immunohistochemistry (IHC)

This protocol provides a general workflow for detecting AP activity in tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: If required, perform antigen retrieval using an appropriate method (e.g., heat-induced or enzymatic).

-

Blocking: Block endogenous peroxidase activity (if necessary) and non-specific binding sites using a suitable blocking buffer (e.g., normal serum from the species of the secondary antibody).[3]

-

Primary Antibody Incubation: Apply the primary antibody and incubate according to the manufacturer's protocol, typically for 30-60 minutes at room temperature in a humidity chamber.[3]

-

Washing: Wash slides in a buffer solution (e.g., TBS) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Apply an AP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[3]

-

Washing: Repeat the washing step (Step 5).

-

Substrate Incubation: Add the BCIP/NBT solution to the tissue section and incubate for 5-15 minutes at room temperature, or until the desired stain intensity develops.[6] Monitor the color development under a microscope.

-

Stop Reaction: Stop the reaction by immersing the slides in deionized water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain like Nuclear Fast Red. Avoid hematoxylin as it may not provide sufficient contrast.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a xylene-based mounting medium. Note: Some protocols advise against xylene-based media to prevent crystal formation. Always validate the mounting medium.

Visualizations

BCIP/NBT Enzymatic Reaction Pathway

Caption: Enzymatic conversion of BCIP and NBT to a colored precipitate.

General Experimental Workflow for Western Blotting

Caption: A typical workflow for chromogenic Western blot detection.

BCIP Spill Response Flowchart

Caption: Logical steps for responding to a BCIP powder spill.

References

The Role of BCIP in Enzyme Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and biotechnology, the detection and quantification of enzyme activity are paramount for a myriad of applications, ranging from basic research to drug discovery and diagnostics. Among the various techniques available, chromogenic assays stand out for their simplicity, reliability, and cost-effectiveness. A key player in these assays is the substrate molecule, which is acted upon by the enzyme of interest to produce a detectable signal. This guide provides a comprehensive overview of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP), a widely used chromogenic substrate, with a particular focus on its application in enzyme assays. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data, and visualize the underlying biochemical processes.

Core Principles of BCIP-Based Detection

BCIP is a synthetic chromogenic substrate primarily utilized for the detection of alkaline phosphatase (AP) activity.[1] The fundamental principle of BCIP-based assays lies in the enzymatic cleavage of the phosphate group from the indolyl molecule. This dephosphorylation event, catalyzed by alkaline phosphatase, yields a reactive intermediate, 5-bromo-4-chloro-3-indoxyl. In the presence of an oxidizing agent, most commonly nitro blue tetrazolium (NBT), this intermediate undergoes a series of reactions to form a stable, insoluble, and intensely colored dark blue or purple precipitate.[2][3][4] This precipitate localizes to the site of enzyme activity, enabling the visualization and semi-quantification of the target molecule.

The BCIP/NBT system is renowned for its high sensitivity and the sharp, well-defined precipitates it produces, making it an excellent choice for applications requiring high resolution, such as Western blotting, immunohistochemistry (IHC), and in situ hybridization (ISH).[3][5]

Mechanism of Action: A Visual Representation

The enzymatic conversion of BCIP in the presence of NBT is a two-step process. First, alkaline phosphatase hydrolyzes the phosphate group from BCIP. The resulting indoxyl derivative then reduces NBT to an insoluble formazan, while itself being oxidized to form a dimer, resulting in the characteristic dark blue precipitate.

Figure 1: Mechanism of BCIP/NBT Reaction.

Quantitative Data in BCIP-Based Assays

While BCIP/NBT assays are often used for qualitative or semi-quantitative analysis, they can provide quantitative data when carefully standardized and analyzed. Densitometry is a common method used to quantify the signal intensity of the precipitate in applications like Western blotting.[6][7] The following tables summarize typical quantitative parameters and expected results in Western blot and IHC experiments using BCIP/NBT.

Table 1: Quantitative Parameters for Western Blotting with BCIP/NBT

| Parameter | Typical Range/Value | Notes |

| Primary Antibody Dilution | 1:500 - 1:5,000 | Optimal dilution must be determined empirically. |

| Secondary Antibody (AP-conjugated) Dilution | 1:5,000 - 1:30,000 | Higher dilutions can reduce background noise.[8] |

| Protein Loading per Lane | 10 - 50 µg | The linear range of detection should be established. |

| Incubation with BCIP/NBT | 5 - 30 minutes | Reaction should be stopped before the background becomes too high.[8] |

| Detection Limit | 0.2 - 1.0 ng of target protein | Varies depending on the antibody affinity and protein characteristics.[3][9] |

Table 2: Example Densitometry Data from a Western Blot Analysis of EGFR Phosphorylation

| Sample | Protein Load (µg) | Phospho-EGFR (Arbitrary Units) | Total EGFR (Arbitrary Units) | Normalized p-EGFR/Total EGFR Ratio |

| Control (untreated) | 20 | 1500 | 8000 | 0.1875 |

| Treatment A (10 µM) | 20 | 500 | 7800 | 0.0641 |

| Treatment B (10 µM) | 20 | 1200 | 8100 | 0.1481 |

Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reliable and reproducible results with BCIP-based assays. Below are representative protocols for Western blotting and immunohistochemistry.

Western Blotting Protocol using BCIP/NBT

This protocol outlines the key steps for detecting a target protein in a cell lysate using an alkaline phosphatase-conjugated secondary antibody and BCIP/NBT substrate.

Figure 2: Western Blotting Experimental Workflow.

Detailed Steps:

-

Protein Extraction and Quantification: Lyse cells or tissues in an appropriate buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody (e.g., diluted 1:10,000 in blocking buffer) for 1 hour at room temperature.[8]

-

Washing: Repeat the washing step as in step 6.

-

Signal Development: Incubate the membrane with a ready-to-use BCIP/NBT solution until the desired band intensity is achieved (typically 5-30 minutes).[8]

-

Stopping the Reaction: Stop the reaction by washing the membrane with distilled water.[8]

-

Analysis: Acquire an image of the blot and perform densitometric analysis to quantify band intensities.[6]

Immunohistochemistry (IHC) Protocol using BCIP/NBT

This protocol describes the detection of a target antigen in formalin-fixed, paraffin-embedded tissue sections.

Detailed Steps:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform antigen retrieval if required for the specific antibody, typically by heat-induced epitope retrieval in a citrate or Tris-EDTA buffer.

-

Blocking Endogenous Alkaline Phosphatase: If necessary, incubate sections with a levamisole solution to block endogenous AP activity.[10]

-

Blocking Non-Specific Binding: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., normal serum from the same species as the secondary antibody) for 30 minutes.[10]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the sections three times for 5 minutes each in a wash buffer (e.g., TBS).

-

Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody, followed by an avidin-biotin-alkaline phosphatase complex (ABC) reagent, or directly with an AP-conjugated secondary antibody, for 30-60 minutes.[11]

-

Washing: Repeat the washing step.

-

Signal Development: Apply the BCIP/NBT substrate solution to the sections and incubate for 5-20 minutes, or until the desired staining intensity is reached.[10]

-

Stopping the Reaction: Stop the color development by rinsing the slides in distilled water.

-

Counterstaining and Mounting: Counterstain the sections with a suitable nuclear counterstain (e.g., Nuclear Fast Red), dehydrate, clear, and mount with a permanent mounting medium.

Application in Signaling Pathway Analysis: The EGFR Pathway

BCIP-based Western blotting is a powerful tool for dissecting signaling pathways by analyzing the expression and phosphorylation status of key proteins. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival, is a prime example.[12] Dysregulation of this pathway is implicated in various cancers.[12] Western blot analysis using antibodies specific for total and phosphorylated forms of EGFR and its downstream targets (e.g., Akt, ERK) can elucidate the effects of therapeutic agents on this pathway.[13]

Figure 3: Simplified EGFR Signaling Pathway.

BCIP and β-Galactosidase Assays

While BCIP is predominantly used for alkaline phosphatase, the detection of β-galactosidase activity, another common reporter enzyme, typically employs different chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) or 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal).[14][15] ONPG produces a soluble yellow product that can be quantified spectrophotometrically, making it suitable for quantitative solution-based assays. X-gal, upon hydrolysis by β-galactosidase, produces an insoluble blue precipitate, similar to the BCIP/NBT system, and is widely used for qualitative screening (e.g., blue-white screening in molecular cloning).[15] There is no standard direct assay that uses BCIP as a substrate for β-galactosidase due to the differing enzyme specificities (phosphatase vs. glycosidase).

Conclusion

BCIP, in conjunction with NBT, remains an indispensable tool for the sensitive and reliable detection of alkaline phosphatase activity in a wide range of molecular biology techniques. Its ability to produce a sharp, stable, and intensely colored precipitate makes it ideal for Western blotting, immunohistochemistry, and in situ hybridization. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers can effectively leverage BCIP-based assays for both qualitative and quantitative analysis of proteins and nucleic acids, thereby gaining valuable insights into complex biological processes and disease mechanisms. The continued application of this robust and versatile substrate will undoubtedly contribute to future advancements in life sciences and drug development.

References

- 1. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 2. scrippslabs.com [scrippslabs.com]

- 3. nacalai.com [nacalai.com]

- 4. Western Blotting Technique | Rockland [rockland.com]

- 5. sinobiological.com [sinobiological.com]

- 6. navbo.info [navbo.info]

- 7. Immunodetection Using BCIP/NBT Substrate [sigmaaldrich.com]

- 8. interchim.fr [interchim.fr]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. biotium.com [biotium.com]

- 11. benchchem.com [benchchem.com]

- 12. microbenotes.com [microbenotes.com]

- 13. biology.stackexchange.com [biology.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. microbiologyinfo.com [microbiologyinfo.com]

5-Bromo-4-chloro-3-indolyl Phosphate (BCIP): An In-depth Technical Guide for Researchers

Abstract

5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is a pivotal chromogenic substrate for the enzyme alkaline phosphatase (AP), integral to a multitude of molecular biology and histochemical applications. In concert with an oxidant, typically Nitro Blue Tetrazolium (NBT), BCIP facilitates the sensitive detection of AP activity. The enzymatic cleavage of the phosphate group from BCIP initiates a reaction cascade that results in the formation of a stable, insoluble, and intensely colored dark blue to purple precipitate at the site of the enzyme.[1][2][3] This localized colorimetric signal is fundamental to the visualization of proteins and nucleic acids in techniques such as Western blotting, immunohistochemistry (IHC), and in situ hybridization (ISH).[1][4][5] This guide provides a comprehensive technical overview of the core features of BCIP, its mechanism of action, quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

Mechanism of Action

The detection of alkaline phosphatase using the BCIP/NBT substrate system is a two-step process. First, alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the BCIP molecule, yielding a 5-bromo-4-chloro-3-indolyl intermediate.[6][7] This intermediate then undergoes oxidation and dimerization. In this process, NBT acts as an oxidizing agent and is subsequently reduced to an insoluble dark blue diformazan precipitate.[4][6][7] This reaction ensures a high signal-to-noise ratio by depositing a stable and intensely colored product directly at the location of the AP enzyme.[8]

Caption: The reaction mechanism of BCIP and NBT catalyzed by alkaline phosphatase.

Quantitative Data

The performance of BCIP as a chromogenic substrate is influenced by several factors. The following table summarizes key quantitative data for the BCIP/NBT system.

| Parameter | Value | Notes |

| Form | Powder[9] | Available as disodium or p-toluidine salt.[9] |

| Solubility (Disodium salt) | Soluble in water[10] | |

| Solubility (p-Toluidine salt) | Soluble in dimethylformamide (DMF)[9] | |

| Storage Temperature | -20°C[9][11] | |

| Appearance of Precipitate | Dark blue to purple[1][12][13] | |

| Optimal pH for AP reaction | ~9.5[10] | |

| Typical Incubation Time | 5-30 minutes, but can be extended[3] | Dependent on enzyme concentration. |

Experimental Protocols

Western Blotting

BCIP/NBT is a widely used substrate for the colorimetric detection of proteins on membranes in Western blotting.

Caption: A generalized workflow for chromogenic Western blotting using BCIP/NBT.

Detailed Protocol:

-

Membrane Washing: Following incubation with the AP-conjugated secondary antibody, wash the membrane four times for 5 minutes each with Tris-buffered saline containing Tween 20 (TBS-T).

-

Equilibration: Equilibrate the membrane for 5-10 minutes in AP buffer (0.1 M Tris-HCl, 0.1 M NaCl, 50 mM MgCl₂, pH 9.5).[11]

-

Substrate Preparation: Prepare the BCIP/NBT working solution. For example, add 33 µl of a 50 mg/ml BCIP stock solution and 44 µl of a 75 mg/ml NBT stock solution to 10 ml of AP buffer.[10][11] Always prepare the substrate solution fresh.[14]

-

Incubation: Immerse the membrane in the BCIP/NBT solution and incubate at room temperature in the dark.[11]

-

Monitoring: Monitor the development of the dark blue/purple bands. This can take anywhere from a few minutes to several hours.[11]

-

Stopping the Reaction: To stop the color development, wash the membrane with several changes of deionized water.

-

Drying and Storage: Air dry the membrane and store it protected from light.

Immunohistochemistry (IHC)

In IHC, BCIP/NBT is used to visualize the location of specific antigens within tissue sections.

References

- 1. biocompare.com [biocompare.com]

- 2. apexbt.com [apexbt.com]

- 3. kementec.com [kementec.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - US [thermofisher.com]

- 8. interchim.fr [interchim.fr]

- 9. This compound BioReagent, for molecular biology, powder, = 99 6578-06-9 [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Western Blotting Technique | Rockland [rockland.com]

- 13. serva.de [serva.de]

- 14. nacalai.com [nacalai.com]

Methodological & Application

Application Notes: BCIP/NBT for Enhanced Immunohistochemistry Staining

References

- 1. The Differences between ECL,NBT/BCIP and DAB [yacooscience.com]

- 2. Novel Chromogens for Immunohistochemistry in Spatial Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Detection and amplification systems | Abcam [abcam.com]

- 5. interchim.fr [interchim.fr]

- 6. bosterbio.com [bosterbio.com]

- 7. An Introduction to the Performance of Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Situ Hybridization with 5-Bromo-4-chloro-3-indolyl phosphate (BCIP)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for in situ hybridization (ISH) utilizing a chromogenic detection system based on 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) in conjunction with Nitro Blue Tetrazolium (NBT). This non-radioactive method offers high sensitivity and cellular resolution for the detection of specific DNA or mRNA sequences within morphologically preserved tissue sections or whole mounts.[1][2]

Principle of the Method

The core of this technique lies in the hybridization of a labeled nucleic acid probe to its complementary sequence within a sample. Probes are typically labeled with a hapten, such as digoxigenin (DIG), which can be subsequently detected by a specific antibody.[1][3] This antibody is conjugated to the enzyme alkaline phosphatase (AP). In the final step, the addition of the substrate solution containing BCIP and NBT results in a localized enzymatic reaction. Alkaline phosphatase dephosphorylates BCIP, which is then oxidized by NBT, leading to the formation of a stable, dark-blue or purple precipitate at the site of hybridization.[4]

Key Experimental Stages

The successful implementation of this ISH protocol involves several critical stages, from sample preparation to signal detection and analysis. A generalized workflow is depicted below.

Experimental Protocols

This section provides a detailed step-by-step methodology. The exact parameters may require optimization depending on the tissue type, target abundance, and probe characteristics.

I. Tissue Preparation

Proper tissue preparation is crucial for preserving both nucleic acid integrity and cellular morphology.[5][6]

-

Fixation: Immediately after dissection, fix small tissue blocks (e.g., 10 x 10 x 3 mm) in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 12-24 hours at 4°C.[7] For some applications, shorter fixation times (1-3 hours) may be sufficient and can improve tissue adherence to slides.[6]

-

Dehydration and Embedding: Following fixation, dehydrate the tissue through a graded series of ethanol washes (e.g., 70%, 95%, 100%).[7] Clear the tissue with xylene or a xylene substitute and infiltrate with paraffin wax at a temperature not exceeding 60°C.[7]

-

Sectioning: Cut paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome.[7][8] Float the sections on a warm water bath (37-40°C) and mount them on positively charged or silanized slides.[9]

-

Drying and Storage: Dry the slides, for instance at 58 ±2 °C for a maximum of one hour, and store them at 2–8 °C for up to 6 months.[7]

II. Pre-Hybridization

These steps are designed to permeabilize the tissue to allow for probe entry and to reduce non-specific background staining.

-

Deparaffinization and Rehydration:

-

Permeabilization:

-

Digest tissues with Proteinase K to improve probe accessibility. The optimal concentration and time will vary depending on the tissue type and fixation duration.[5]

-

Rinse slides in PBS.

-

-

Acetylation (Optional): To reduce electrostatic binding of the probe, slides can be incubated in a freshly prepared solution of acetic anhydride in triethanolamine buffer for 10 minutes.[10][11]

-

Prehybridization: Incubate slides in hybridization buffer without the probe in a humidified chamber for at least 1 hour at the hybridization temperature.[5][9]

III. Hybridization

-

Probe Preparation: Dilute the digoxigenin-labeled probe in hybridization buffer. Denature the probe by heating at a high temperature (e.g., 80°C for 5 minutes) and then immediately chill on ice.[11]

-

Hybridization: Remove the prehybridization solution from the slides and apply the probe-containing hybridization buffer. Cover with a coverslip to prevent evaporation and incubate overnight in a humidified chamber at a temperature optimized for your probe and target (typically between 55°C and 70°C).[5][7][11]

IV. Post-Hybridization Washes and Immunodetection

Stringent washes are critical for removing non-specifically bound probes.[12][13][14]

-

Stringency Washes:

-

Gently remove the coverslips.

-

Perform a series of washes with decreasing concentrations of saline-sodium citrate (SSC) buffer and at increasing temperatures. For example, wash in 2X SSC, followed by 0.1X SSC at 55-65°C.[13] The stringency can be adjusted by altering the temperature and salt concentration.[5][12]

-

-

Blocking: Wash the slides in a suitable buffer (e.g., MABT - maleic acid buffer with Tween 20) and then incubate in a blocking solution (e.g., 10% heat-inactivated sheep serum in buffer) for at least 1 hour to prevent non-specific antibody binding.[15]

-

Antibody Incubation: Incubate the slides with an anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP), diluted in blocking solution, overnight at 4°C or for a few hours at room temperature.[15][16][17]

-

Post-Antibody Washes: Wash the slides extensively with buffer (e.g., MABT) to remove unbound antibody.[16]

V. Signal Detection

The final step involves the enzymatic reaction that produces a visible signal.

-

Equilibration: Equilibrate the slides in the detection buffer (e.g., 0.1 M Tris-HCl pH 9.5, 0.1 M NaCl, 50 mM MgCl2).[15][18]

-

Color Development: Incubate the slides in a freshly prepared solution containing BCIP and NBT in the detection buffer.[17][19] Keep the slides in the dark during this step. The development time can range from 30 minutes to overnight, depending on the signal strength.[16][20] Monitor the color development under a microscope.

-

Stopping the Reaction: Once the desired signal intensity is reached with minimal background, stop the reaction by washing the slides in distilled water or a buffer like PBS.[16]

-

Counterstaining and Mounting: If desired, counterstain the slides with a compatible nuclear stain such as Nuclear Fast Red.[21] Dehydrate the slides through an ethanol series and clear in xylene. Mount with a xylene-based mounting medium. Note that some mounting media can cause the NBT/BCIP precipitate to crystallize.[4][21]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in situ hybridization protocol. These values should be considered as starting points and may require optimization for specific experimental conditions.

Table 1: Reagent Concentrations

| Reagent | Working Concentration/Dilution | Notes |

| 4% Paraformaldehyde | 4% (w/v) in PBS | Standard fixative for preserving morphology and nucleic acids.[6][7] |

| Proteinase K | Varies (e.g., 1-20 µg/mL) | Concentration and incubation time are critical and tissue-dependent.[5][11] |

| DIG-labeled Probe | 0.1-1 µg/mL in hybridization buffer | Optimal concentration depends on probe length and target abundance.[11][19] |

| Anti-DIG-AP Antibody | 1:500 to 1:5000 | Dilution depends on the antibody manufacturer and signal strength.[15][16][17][18] |

| NBT | 0.33-0.45 mg/mL | Component of the chromogenic substrate solution.[15][19] |

| BCIP | 0.165-0.175 mg/mL | Component of the chromogenic substrate solution.[15][19] |

Table 2: Incubation Times and Temperatures

| Step | Duration | Temperature | Notes |

| Fixation | 12-24 hours | 4°C | Shorter times may be suitable for some tissues.[6][7] |

| Prehybridization | 1-2 hours | Hybridization Temperature | Prepares the tissue and reduces background.[5][9] |

| Hybridization | Overnight (12-18 hours) | 55-70°C | Temperature is crucial for specific probe binding.[5][7][10] |

| Stringency Washes | 15-30 minutes per wash | 55-75°C | Higher temperatures increase stringency.[5][15][22] |

| Antibody Incubation | 2 hours (RT) to Overnight (4°C) | Room Temp or 4°C | Overnight incubation at 4°C can enhance signal.[15][16][17] |

| Color Development | 30 minutes to Overnight | Room Temp or 37°C | Monitor closely to avoid over-staining.[16][19][20] |

Troubleshooting

High Background:

-

Cause: Insufficient stringency of post-hybridization washes, over-fixation of tissue, or non-specific antibody binding.[4][13]

-

Solution: Increase the temperature or decrease the salt concentration of the wash buffers.[13][22] Optimize fixation time. Ensure adequate blocking.[13]

Weak or No Signal:

-

Cause: Poor probe quality or labeling efficiency, degradation of target RNA, or insufficient tissue permeabilization.[13]

-

Solution: Verify probe integrity and labeling. Use RNase-free techniques throughout the procedure. Optimize Proteinase K treatment.[13]

Variable Staining Color:

-

Cause: The color of the NBT/BCIP precipitate can range from blue to purple or even brown. This can be influenced by the abundance of the target mRNA and the pH of the detection buffer.[4][21]

-